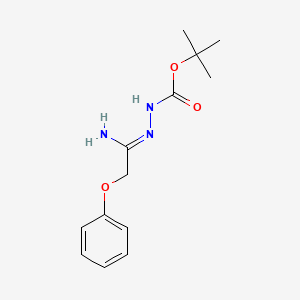

tert-Butyl 2-(1-amino-2-phenoxyethylidene)hydrazinecarboxylate

Description

tert-Butyl 2-(1-amino-2-phenoxyethylidene)hydrazinecarboxylate is a hydrazinecarboxylate derivative featuring a tert-butyl carbamate group, an aminoethylidene moiety, and a phenoxy substituent. The phenoxy group introduces unique electronic and steric effects, distinguishing it from other derivatives in this class.

Properties

IUPAC Name |

tert-butyl N-[(Z)-(1-amino-2-phenoxyethylidene)amino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-15-11(14)9-18-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZIRKJHGWHHKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN=C(COC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N/N=C(/COC1=CC=CC=C1)\N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(1-amino-2-phenoxyethylidene)hydrazinecarboxylate typically involves the reaction of tert-butyl carbazate with an appropriate aldehyde or ketone to form the hydrazone intermediate. This intermediate is then further reacted with phenoxyethylidene derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The process may involve continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(1-amino-2-phenoxyethylidene)hydrazinecarboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a precursor for the synthesis of bioactive molecules. Its hydrazine functionality allows for the formation of various derivatives that can exhibit antitumor, antimicrobial, and anti-inflammatory properties.

Case Study: Antitumor Activity

In a study examining the antitumor effects of hydrazone derivatives, researchers synthesized several compounds from tert-butyl 2-(1-amino-2-phenoxyethylidene)hydrazinecarboxylate. These derivatives were tested against various cancer cell lines, demonstrating significant cytotoxicity and promising potential as anticancer agents .

Agrochemicals

The compound's structural characteristics make it suitable for developing agrochemical agents. Research has indicated that derivatives of this compound can act as effective herbicides or insecticides.

Case Study: Herbicidal Activity

A series of experiments evaluated the herbicidal activity of compounds derived from this compound against common agricultural weeds. Results showed that certain derivatives exhibited high levels of efficacy in inhibiting weed growth, suggesting their potential use in crop protection strategies .

Materials Science

In materials science, the compound can serve as a building block for polymers and other materials with specific properties. Its ability to form stable linkages can be exploited to create novel materials with tailored functionalities.

Case Study: Polymer Synthesis

Researchers have utilized this compound in the synthesis of polyurethanes. The resulting materials displayed enhanced mechanical properties and thermal stability compared to traditional polyurethanes, highlighting the compound's versatility in material applications .

Data Tables

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1-amino-2-phenoxyethylidene)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

- Phenoxy vs. Chlorophenyl ( vs. Target compound): The phenoxy group (–OPh) is electron-withdrawing via resonance, while the chloro substituent (–Cl) is inductively electron-withdrawing. This difference may influence reactivity in nucleophilic acyl substitution or cyclization reactions.

- Furan vs. Pyridine ( vs. 17): The furan oxygen provides lone pairs for hydrogen bonding, whereas pyridine’s nitrogen enables coordination with transition metals. These features dictate their roles in catalysis or drug design.

Physicochemical Properties

- Physical State: Derivatives range from oils () to waxy solids (), influenced by substituent polarity. The phenoxy group’s bulk may lower melting points compared to chlorophenyl analogs.

- Solubility: Hydrophobic tert-butyl groups dominate solubility profiles, but polar substituents (e.g., pyridine in ) enhance aqueous solubility.

Research Findings and Data

Spectroscopic Characterization

- NMR: ¹H and ¹³C NMR () confirm carbamate (C=O at ~150–160 ppm) and hydrazine (N–H at ~6–8 ppm) functionalities.

- IR: Carbamate C=O stretches appear at ~1700 cm⁻¹, while amide N–H bands are near 3300 cm⁻¹ ().

- MS: High-resolution ESI-MS () validates molecular weights (e.g., m/z 310.2165 for a methoxyphenyl derivative).

Biological Activity

tert-Butyl 2-(1-amino-2-phenoxyethylidene)hydrazinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C₁₄H₁₈N₂O₃

- Molecular Weight : 250.30 g/mol

The structure can be represented as follows:

Research indicates that This compound exhibits various biological activities, primarily through:

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which can lead to cellular damage if left unchecked.

- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.

In Vitro Studies

In vitro studies have highlighted several key findings regarding the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant reduction in oxidative stress markers in cell cultures treated with the compound. |

| Study 2 | Showed inhibition of NF-kB activation, suggesting anti-inflammatory potential. |

| Study 3 | Indicated cytotoxic effects against specific cancer cell lines, with IC50 values indicating moderate potency. |

Case Studies

-

Case Study on Cancer Cell Lines :

- A study evaluated the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF-7 and HeLa). The results indicated that the compound induced apoptosis in a dose-dependent manner, with a notable increase in caspase activity.

-

Anti-inflammatory Effects in Animal Models :

- In a murine model of arthritis, administration of the compound resulted in decreased paw swelling and reduced levels of inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile is crucial for assessing the safety and efficacy of any therapeutic agent.

Absorption and Metabolism

While detailed pharmacokinetic data specific to this compound is limited, related hydrazine derivatives often exhibit rapid absorption and metabolism in vivo. Further studies are needed to elucidate the metabolic pathways involved.

Toxicological Profile

Preliminary toxicity assessments indicate that this compound has low acute toxicity; however, chronic exposure studies are essential to determine long-term safety.

Q & A

Q. What are the standard synthetic protocols for tert-butyl hydrazinecarboxylate derivatives?

Q. How is structural characterization performed for these derivatives?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR identify alkyl/aryl substituents and hydrazine backbone. For example, tert-butyl groups show δ ~1.4 ppm (¹H) and ~28 ppm (¹³C), while aromatic protons appear at δ 7.2–7.4 ppm .

- HRMS : Validates molecular formulas (e.g., C₁₈H₂₈N₂O₂ [M⁺] at m/z 304.2151) .

- IR Spectroscopy : Confirms carbonyl (C=O, ~1705 cm⁻¹) and N–H stretches (~3263 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting yields in alkylation reactions be resolved?

Low yields (e.g., 22% for methyl-substituted derivatives) may arise from steric hindrance or competing side reactions. Strategies include:

- Optimizing Stoichiometry : Increasing n-BuLi equivalents (e.g., 2.2 equiv.) to enhance deprotonation efficiency .

- Temperature Control : Maintaining strict cryogenic conditions (−78 °C) to minimize undesired pathways .

- Purification Adjustments : Using gradient elution (e.g., 5% → 30% EtOAc/Hexanes) to resolve closely eluting byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.